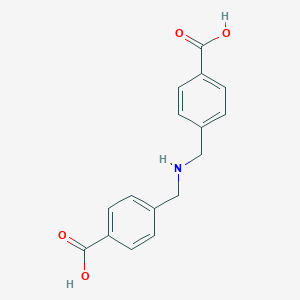
4,4'-(Iminobismethylene)bisbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-(Iminobismethylene)bisbenzoic acid, also known as IBBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including material science, pharmaceuticals, and biotechnology. IBBA is a bifunctional molecule that contains two carboxylic acid groups and an imine group, which makes it an excellent candidate for the synthesis of polymers, coordination compounds, and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 4,4'-(Iminobismethylene)bisbenzoic acid is not fully understood, but it is believed to involve the interaction of the imine group with various biological molecules, including enzymes and receptors. The carboxylic acid groups of 4,4'-(Iminobismethylene)bisbenzoic acid can also form coordination complexes with metal ions, which may play a role in its biological activity.
Biochemical and Physiological Effects:
Studies have shown that 4,4'-(Iminobismethylene)bisbenzoic acid can have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiviral activities. 4,4'-(Iminobismethylene)bisbenzoic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4'-(Iminobismethylene)bisbenzoic acid has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4,4'-(Iminobismethylene)bisbenzoic acid has some limitations, including its solubility in water and its tendency to form aggregates in solution, which can affect its biological activity.
Direcciones Futuras
There are several future directions for research on 4,4'-(Iminobismethylene)bisbenzoic acid, including the synthesis of new derivatives with improved biological activity and the investigation of its potential as a therapeutic agent for various diseases. 4,4'-(Iminobismethylene)bisbenzoic acid can also be used as a building block for the synthesis of new materials with unique properties and applications in various fields of science. Finally, the mechanism of action of 4,4'-(Iminobismethylene)bisbenzoic acid needs to be further elucidated to fully understand its biological activity and potential applications.
Métodos De Síntesis
4,4'-(Iminobismethylene)bisbenzoic acid can be synthesized through a simple condensation reaction between isophthalic acid and benzaldehyde in the presence of a suitable catalyst. The reaction proceeds via the formation of Schiff base intermediates, which are then hydrolyzed to yield 4,4'-(Iminobismethylene)bisbenzoic acid. The purity and yield of the final product can be improved by using different solvents, reaction conditions, and purification techniques.
Aplicaciones Científicas De Investigación
4,4'-(Iminobismethylene)bisbenzoic acid has been extensively studied for its potential applications in various fields of science, including material science, pharmaceuticals, and biotechnology. In material science, 4,4'-(Iminobismethylene)bisbenzoic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination compounds. These materials have shown promising applications in gas storage, separation, and catalysis.
In the pharmaceutical industry, 4,4'-(Iminobismethylene)bisbenzoic acid has been investigated for its potential as an antiviral agent. Studies have shown that 4,4'-(Iminobismethylene)bisbenzoic acid can inhibit the replication of the hepatitis C virus (HCV) by targeting the viral RNA polymerase. 4,4'-(Iminobismethylene)bisbenzoic acid has also been shown to have antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C16H15NO4 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
4-[[(4-carboxyphenyl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)13-5-1-11(2-6-13)9-17-10-12-3-7-14(8-4-12)16(20)21/h1-8,17H,9-10H2,(H,18,19)(H,20,21) |
Clave InChI |
LENBSQBVUYZKPX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)

![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)

![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)
![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)

![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)
![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)
![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)